

Experimental setup for measuring hole mobility in organic semiconductors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole
Cat. No.:	B593858

[Get Quote](#)

An essential parameter for characterizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is the charge-carrier mobility.^[1] For professionals in research, science, and drug development, understanding the experimental setups for accurately measuring hole mobility in organic semiconductors is crucial for material selection and device optimization. This document provides detailed application notes and protocols for four widely used techniques: Time-of-Flight (TOF), Field-Effect Transistor (FET), Space-Charge-Limited Current (SCLC), and Charge Extraction by Linearly Increasing Voltage (CELIV).

Comparison of Hole Mobility Measurement Techniques

Different experimental techniques are suitable for various material types and device structures. The choice of method depends on factors such as the material's conductivity, the required sample thickness, and whether bulk or surface transport properties are of interest. The following table summarizes and compares the key characteristics of the four primary techniques.

Feature	Time-of-Flight (TOF)	Field-Effect Transistor (FET)	Space-Charge-Limited Current (SCLC)	Charge Extraction by Linearly Increasing Voltage (CELIV)
Transport Direction	Perpendicular to the substrate (Bulk) ^[2]	Parallel to the substrate (Surface/Interface) ^[2]	Perpendicular to the substrate (Bulk)	Perpendicular to the substrate (Bulk)
Typical Sample Thickness	1 - 20 μm ^{[1][2]}	Thin film (< 100 nm)	100 nm - 1 μm	100 - 300 nm ^[1]
Contact Requirement	One blocking, one ohmic	Ohmic source/drain contacts	Ohmic hole-injecting contact ^{[3][4]}	Blocking and injecting contacts
Carrier Generation	Pulsed laser (photogeneration) ^[2]	Gate voltage-induced charge accumulation ^[5]	Charge injection from contact ^[4]	Photogeneration (photo-CELIV) or equilibrium carriers (dark-CELIV) ^[6]
Advantages	<ul style="list-style-type: none"> - Direct measurement of transit time- - Can measure electron and hole mobility separately^[2]- Minimizes contact effects^[7] 	<ul style="list-style-type: none"> - Probes mobility in device-relevant geometry- - High mobility values can be measured^[8] 	<ul style="list-style-type: none"> - Simple device structure- - Applicable to thin films 	<ul style="list-style-type: none"> - Applicable to thin films and actual device structures^[1]- Can probe carrier lifetime and recombination^[1]
Disadvantages	<ul style="list-style-type: none"> - Requires thick films, which may not represent device morphology^[1]- Not suitable for 	<ul style="list-style-type: none"> - Mobility can be contact-resistance limited- - Sensitive to interface 	<ul style="list-style-type: none"> - Requires ohmic contacts, which can be difficult to fabricate^[4]- Prone to artifacts from traps 	<ul style="list-style-type: none"> - RC effects can affect accuracy^{[6][9]}- Difficult to distinguish electron and hole

highly conductive quality and
or low-mobility traps[8]
materials

mobilities in
photo-CELIV[1]

Time-of-Flight (TOF) Application Notes

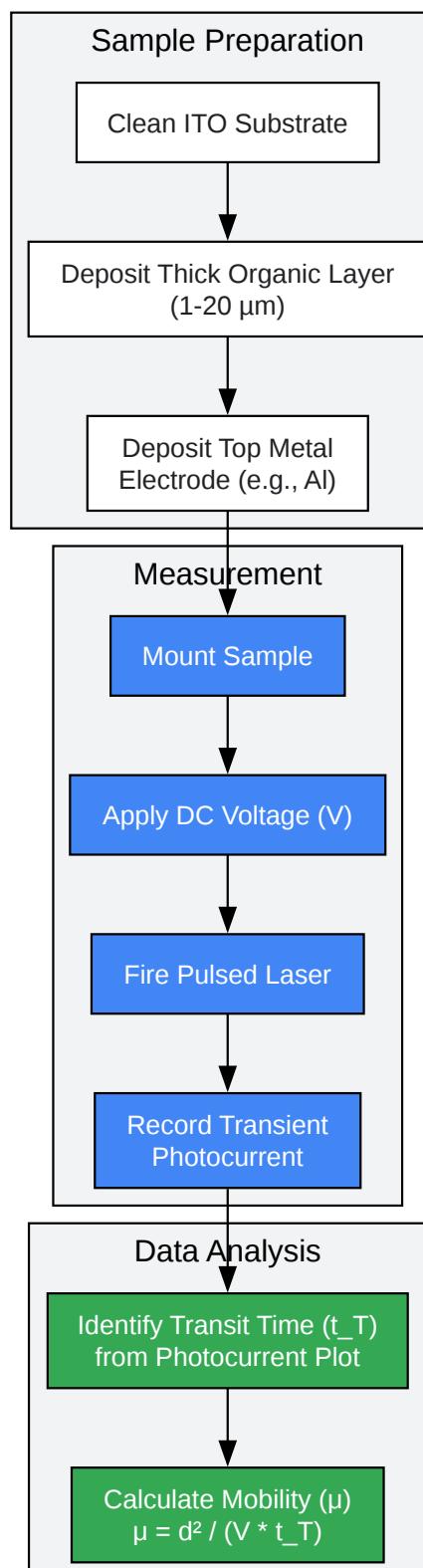
The Time-of-Flight (TOF) method is a direct technique to determine drift mobility in high-resistance semiconductors.[2] It involves generating a sheet of charge carriers near one electrode using a short laser pulse.[2] These carriers then drift across the sample thickness under an applied electric field. The mobility is calculated from the measured transit time.[10]

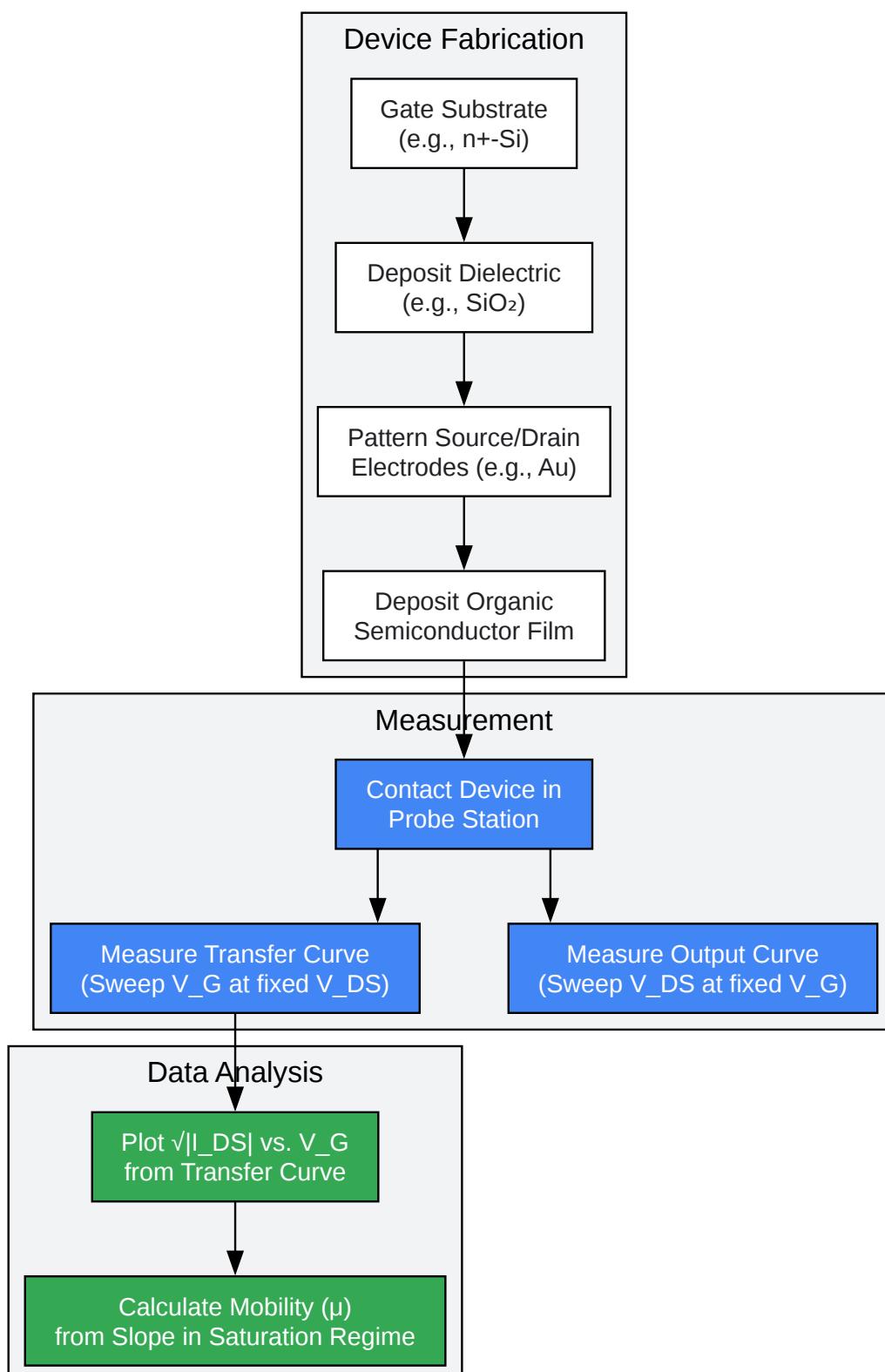
Principle of Operation: A voltage is applied across a sample sandwiched between two electrodes. A laser pulse with energy greater than the material's bandgap creates electron-hole pairs near the transparent electrode. Depending on the polarity of the applied voltage, either holes or electrons are driven across the sample. The resulting transient photocurrent is monitored with an oscilloscope. The time it takes for the carriers to reach the opposite electrode is the transit time (t_T).

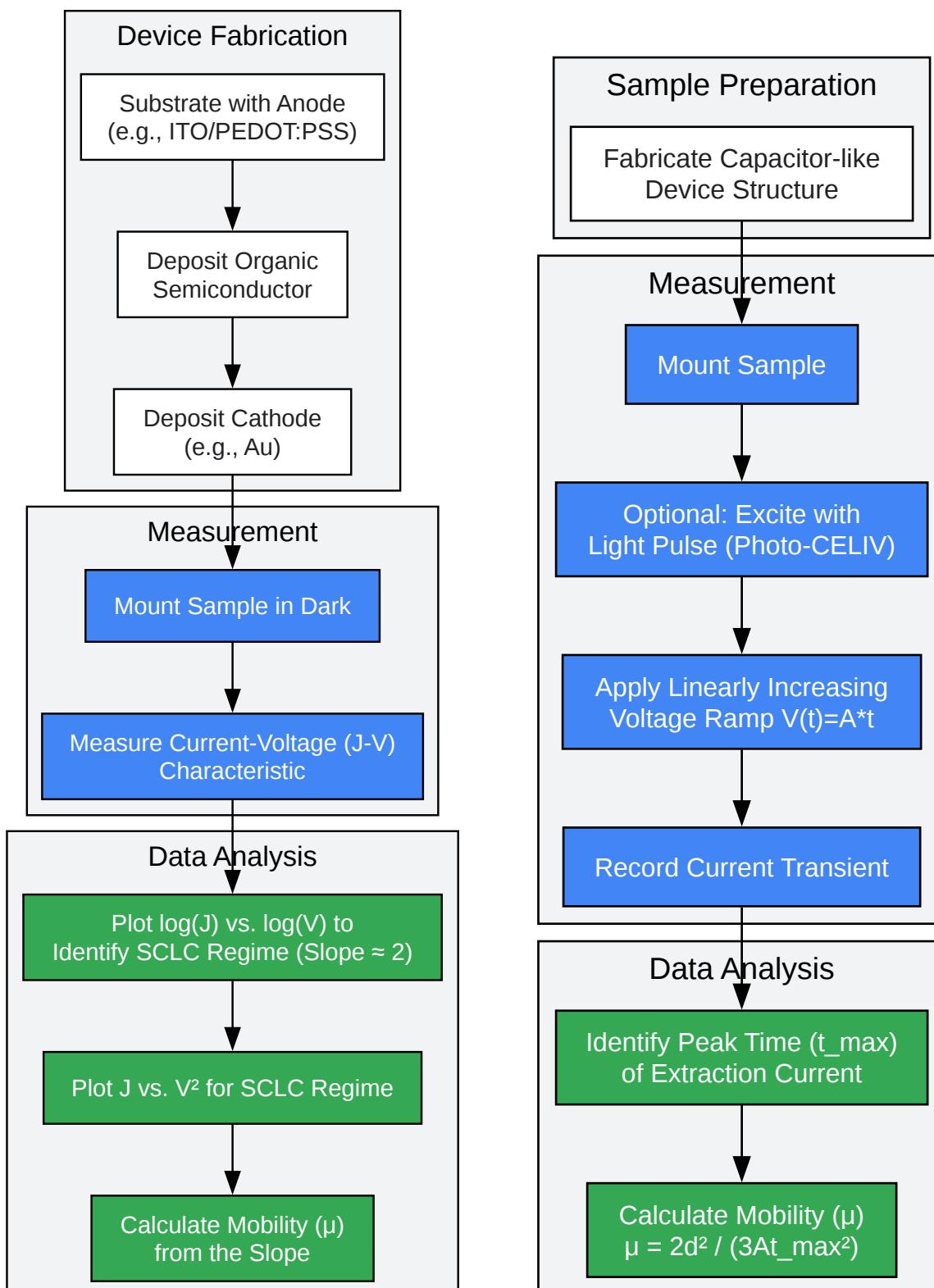
Data Analysis: The drift mobility (μ) is calculated using the following equation:

$$\mu = d^2 / (V * t_T)$$

where:


- d is the sample thickness.
- V is the applied voltage.
- t_T is the transit time of the charge carriers.


Experimental Protocol


- Sample Preparation:
 - Prepare a sandwich-structure device, typically ITO/Organic Semiconductor/Metal.

- The organic layer should be relatively thick (5-20 μm) to ensure a clear transit time.[2]
- The top metal electrode (e.g., Al, Au) can be deposited via thermal evaporation and should be semi-transparent if illumination is from that side.
- Measurement Setup:
 - A pulsed laser (e.g., nitrogen laser, 337 nm) is used for photogeneration.
 - A voltage source applies a bias across the sample.
 - A series resistor is used to convert the transient current into a voltage signal.
 - A fast digital oscilloscope records the transient photocurrent.
- Data Acquisition:
 - Apply a constant DC voltage across the sample.
 - Irradiate the sample through the transparent electrode with a short laser pulse.
 - Record the resulting photocurrent transient as a function of time. The transit time is often determined from the "knee" or inflection point in a log-log plot of the transient.
 - Repeat the measurement for different applied voltages to check for field-dependent mobility.

Visualization: TOF Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Extract Mobility in Solar Cells: A Guide to CELIV Measurements — Fluxim [fluxim.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. arxiv.org [arxiv.org]
- 9. research.abo.fi [research.abo.fi]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Experimental setup for measuring hole mobility in organic semiconductors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593858#experimental-setup-for-measuring-hole-mobility-in-organic-semiconductors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com